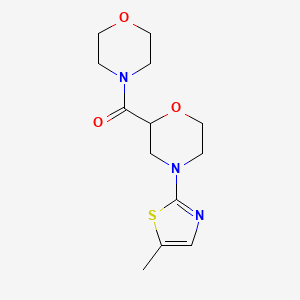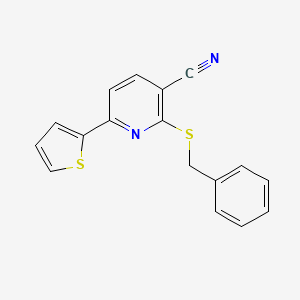![molecular formula C14H18N6OS B15122289 2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B15122289.png)
2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methoxypyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methoxypyrimidine is a heterocyclic compound that contains a thiadiazole ring, a piperazine ring, and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methoxypyrimidine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopropylamine with carbon disulfide and hydrazine hydrate under reflux conditions.
Formation of the Piperazine Ring: The piperazine ring is introduced by reacting the thiadiazole derivative with piperazine in the presence of a suitable solvent such as ethanol.
Formation of the Pyrimidine Ring: The final step involves the reaction of the piperazine-thiadiazole intermediate with 4-methoxypyrimidine under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; typically carried out in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methoxypyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: It is used in biological assays to study its effects on various cellular processes and pathways.
Pharmaceuticals: The compound is explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is used in the synthesis of other heterocyclic compounds and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation or cancer.
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperazine Derivatives: Compounds containing the piperazine ring are known for their pharmacological properties.
Pyrimidine Derivatives: Pyrimidine-containing compounds are widely studied for their therapeutic potential.
Uniqueness
2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methoxypyrimidine is unique due to the combination of the thiadiazole, piperazine, and pyrimidine rings in a single molecule. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
属性
分子式 |
C14H18N6OS |
|---|---|
分子量 |
318.40 g/mol |
IUPAC 名称 |
3-cyclopropyl-5-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C14H18N6OS/c1-21-11-4-5-15-13(16-11)19-6-8-20(9-7-19)14-17-12(18-22-14)10-2-3-10/h4-5,10H,2-3,6-9H2,1H3 |
InChI 键 |
AGJXQHMXJUJIBL-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NS3)C4CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}-1-methylpyrrolidin-2-one](/img/structure/B15122215.png)
![Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-[(quinoxalin-2-ylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B15122238.png)
![2,7-Diphenyl[1,3]thiazolo[3,2-b][1,2,4]triazin-4-ium-3-olate](/img/structure/B15122240.png)
![5-chloro-N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B15122242.png)
![2-(Morpholine-4-carbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}morpholine](/img/structure/B15122243.png)

![2-(Methylsulfanyl)-4-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrimidine-5-carbonitrile](/img/structure/B15122261.png)
![N,N-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15122265.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B15122271.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B15122272.png)
![4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]morpholine](/img/structure/B15122280.png)
![6-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B15122282.png)
![2-(Pyrrolidine-1-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}morpholine](/img/structure/B15122290.png)
